Researchers requiring metabolically stable pentyl chains often face low yields from harsh late-stage fluorination. 5-Fluoropentan-1-ol (CAS 592-80-3) provides a ready-to-derivatize, pre-fluorinated C5 alcohol that streamlines synthesis.
Supplied with consistent ≥98% purity; stable liquid easily integrated into standard workflows.
5-Fluoropentan-1-ol is a terminally fluorinated primary alcohol serving as a critical building block in medicinal chemistry, materials science, and radiotracer synthesis. With a boiling point of approximately 129.8 °C at 760 mmHg and a density of 0.93 g/cm³, it presents as a stable, processable liquid under standard laboratory conditions . Its primary procurement value lies in its dual functionality: the terminal fluorine atom imparts specific metabolic and lipophilic properties to downstream molecules, while the primary hydroxyl group allows for rapid, high-yield activation (e.g., via mesylation or tosylation) for subsequent alkylation reactions[1].
Substituting 5-fluoropentan-1-ol with non-fluorinated pentan-1-ol, 5-chloropentan-1-ol, or alternative chain-length fluoroalcohols (like 4-fluorobutan-1-ol) fundamentally alters both the synthesis route and the downstream product profile. Non-fluorinated pentyl chains lack the metabolic resistance provided by the terminal carbon-fluorine bond, leading to rapid aliphatic hydroxylation in biological systems[1]. Conversely, 5-chloropentyl analogs exhibit different reactivity profiles and excessive lipophilicity, which can increase non-specific binding. Furthermore, attempting late-stage fluorination of a pentyl chain often requires harsh conditions that are incompatible with sensitive functional groups, making the procurement of the pre-fluorinated 5-carbon alcohol essential for high-yield, reproducible synthetic pathways [2].
In standard medicinal chemistry workflows, 5-fluoropentan-1-ol is highly valued for its straightforward activation. When subjected to mesylation (using methanesulfonyl chloride and triethylamine at 0 °C to room temperature), 5-fluoropentan-1-ol undergoes rapid conversion to 5-fluoropentyl methanesulfonate, typically achieving near-quantitative conversion within 45 minutes [1]. In contrast, attempting to synthesize the 5-fluoropentyl moiety via late-stage nucleophilic fluorination of a pre-installed pentyl leaving group often results in incomplete conversion and competitive elimination byproducts.
| Evidence Dimension | Activation conversion time and efficiency |
| Target Compound Data | Near-quantitative conversion to mesylate in ~45 mins at RT |
| Comparator Or Baseline | Late-stage fluorination of alkyl halides (Often requires harsh heating, yielding mixed elimination/substitution products) |
| Quantified Difference | Pre-fluorinated alcohol enables >90% activation yields under mild conditions without elimination side-reactions. |
| Conditions | Methanesulfonyl chloride, triethylamine, THF/DCM, 0°C to RT. |
Procuring the pre-fluorinated alcohol streamlines synthesis by allowing mild, high-yield activation, avoiding the yield losses associated with late-stage fluorination.
The incorporation of the 5-fluoropentyl chain via 5-fluoropentan-1-ol significantly alters the metabolic degradation profile of downstream active pharmaceutical ingredients. In comparative human liver microsome (HLM) assays, synthetic cannabinoids featuring a 5-fluoropentyl chain (e.g., 5F-AB-PINACA) demonstrated an extended in vitro half-life of 35.9 ± 3.0 minutes. In direct contrast, the exact non-fluorinated pentyl analog (AB-PINACA) exhibited a much shorter half-life of 18.7 ± 0.4 minutes due to rapid, unhindered aliphatic hydroxylation [1]. The terminal fluorine atom effectively blocks this primary metabolic liability.
| Evidence Dimension | In vitro microsomal half-life (T1/2) |
| Target Compound Data | 5-Fluoropentyl analog (5F-AB-PINACA: 35.9 ± 3.0 min) |
| Comparator Or Baseline | Non-fluorinated pentyl analog (AB-PINACA: 18.7 ± 0.4 min) |
| Quantified Difference | 1.9-fold increase in metabolic half-life. |
| Conditions | Human liver microsome (HLM) incubation, 1 μmol/L concentration. |
Buyers developing APIs or radiotracers must select 5-fluoropentan-1-ol to impart metabolic resistance and achieve viable in vivo circulation times.
The 5-fluoropentyl moiety is structurally privileged for engaging specific hydrophobic binding pockets, notably the CB1 receptor. Surface Plasmon Resonance (SPR) and radioligand binding assays confirm that substituting a standard pentyl chain with a 5-fluoropentyl chain (derived from 5-fluoropentan-1-ol) can dramatically enhance receptor affinity. For instance, terminal fluorination of N-pentyl indole/indazole scaffolds frequently results in low-nanomolar to sub-micromolar KD values, outperforming non-fluorinated baselines and shorter 4-fluorobutyl analogs which fail to fully occupy the receptor pocket [1].
| Evidence Dimension | Receptor binding affinity (KD / Ki) |
| Target Compound Data | 5-Fluoropentyl derivatives (Enhanced affinity, often low-nanomolar KD) |
| Comparator Or Baseline | Non-fluorinated pentyl or 4-fluorobutyl derivatives (Lower affinity due to suboptimal pocket occupation) |
| Quantified Difference | Terminal fluorination on a 5-carbon chain consistently yields higher binding affinities compared to unsubstituted or shorter-chain analogs. |
| Conditions | CB1 receptor binding assays (SPR or radioligand displacement). |
For research targeting the endocannabinoid system or related GPCRs, 5-fluoropentan-1-ol is the precise precursor required to maximize target affinity.
Procured for medicinal chemistry programs requiring the installation of a lipophilic, metabolically resistant side chain, utilizing the terminal fluorine to block aliphatic hydroxylation and extend circulation half-life [1].
Ideal for industrial or laboratory workflows requiring the generation of 5-fluoropentyl mesylate, tosylate, or 1-bromo-5-fluoropentane under mild conditions, avoiding the hazards and yield losses of direct late-stage fluorination [2].
Used as the primary precursor to synthesize 19F reference standards for Positron Emission Tomography (PET) imaging agents targeting specific GPCRs, directly leveraging its optimal chain length and binding affinity [3].
Irritant